
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C7H12ClF2N and a molecular weight of 183.63 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a cyclopropan-1-amine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring is formed through a cyclization reaction involving appropriate precursors.
Cyclopropanation: The cyclopropan-1-amine moiety is introduced through a cyclopropanation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like nucleophiles.
Scientific Research Applications
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated cyclobutyl ring and cyclopropan-1-amine moiety contribute to its unique reactivity and binding properties. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:
(1S)-1-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride: This compound has a similar cyclobutyl ring but differs in the substituent on the amine group.
(1R)-1-(3,3-Difluorocyclobutyl)-2,2-difluoroethan-1-amine hydrochloride: This compound has additional fluorine atoms on the ethan-1-amine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclobutyl and cyclopropan-1-amine moieties, which contribute to its distinct chemical and biological properties.
Biological Activity
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H12ClF2N
- Molecular Weight : 183.63 g/mol
- CAS Number : 1402222-66-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the difluorocyclobutyl moiety may influence its binding affinity and selectivity towards specific receptors or enzymes.
Key Mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at certain neurotransmitter receptors.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Signal Transduction Modulation : The compound might alter signaling pathways linked to cell proliferation or apoptosis.
Biological Activity
Research indicates that compounds with difluorocyclobutyl groups exhibit a range of biological activities, including anti-inflammatory and analgesic effects. The fluorine substituents can enhance lipophilicity, potentially improving membrane permeability.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antidepressant | Potential modulation of serotonin pathways | |
Anti-inflammatory | Reduction in cytokine levels in vitro | |
Antitumor | Inhibition of cancer cell proliferation |
Case Study 1: Antidepressant Effects
In a study examining the effects of various cyclopropanamine derivatives, it was found that this compound exhibited significant antidepressant-like effects in animal models. The study suggested that the compound may enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that treatment with this compound resulted in decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role for the compound in managing inflammatory conditions.
Research Findings
Recent studies have highlighted the significance of fluorinated compounds in drug discovery. The unique properties imparted by fluorine can lead to enhanced potency and selectivity:
- Fluorine's Role : Fluorine atoms can stabilize molecular conformations and improve interactions with biological targets.
- Pharmacokinetics : Compounds like this compound often show improved metabolic stability and bioavailability.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride?
- Methodological Answer : Synthesis typically involves cyclopropanation of a difluorocyclobutyl precursor. For example, a Grignard reagent (e.g., 3,3-difluorocyclobutylmagnesium bromide) can react with a cyclopropane carbonyl derivative, followed by reductive amination and HCl salt formation . Industrial-scale optimization may employ continuous flow reactors to enhance yield and purity .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C/¹⁹F NMR : To confirm cyclopropane ring geometry, fluorine substitution, and amine protonation state .
- HPLC-MS : For purity assessment and detection of byproducts .
- X-ray crystallography : To resolve stereochemical ambiguities, particularly for enantiomeric forms .
Q. How can researchers validate the purity of this compound?
- Methodological Answer : Purity validation requires orthogonal methods:
- Ion chromatography to confirm chloride counterion content.
- Thermogravimetric analysis (TGA) to assess hygroscopicity and salt stability .
- Chiral HPLC for enantiomeric excess determination if asymmetric synthesis is employed .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during the synthesis of this compound?
- Methodological Answer : Asymmetric cyclopropanation strategies are critical:
- Use chiral catalysts (e.g., Rhodium(II) carboxylates with bis(oxazoline) ligands) to control stereochemistry during cyclopropane formation .
- Monitor enantiomeric excess via polarimetry or chiral HPLC, with baseline separation using columns like Chiralpak IA/IB .
Q. What are the key considerations when designing structure-activity relationship (SAR) studies for this compound in CNS drug development?
- Methodological Answer : Focus on:
- Fluorine substitution : The 3,3-difluorocyclobutyl group enhances metabolic stability and modulates lipophilicity, impacting blood-brain barrier penetration .
- Cyclopropane ring strain : Quantify strain energy (e.g., via DFT calculations) to correlate with receptor binding affinity .
- In vitro assays : Use primary neuronal cultures or HEK293 cells expressing target receptors (e.g., NMDA or serotonin receptors) to evaluate functional activity .
Q. How should researchers resolve contradictions in reported biological activity data for fluorinated cyclopropanamine derivatives?
- Methodological Answer : Address discrepancies through:
- Standardized assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
- Batch-to-batch consistency : Verify compound purity (>98% via HPLC) and salt form (e.g., HCl vs. freebase) .
- Orthogonal biological models : Replicate findings in both immortalized cell lines and primary cells to rule out model-specific artifacts .
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- Methodological Answer : Leverage:
- Molecular dynamics simulations : To assess conformational flexibility and solvation effects (e.g., using GROMACS or AMBER).
- LogP prediction : Use SwissADME or MarvinSuite to estimate partition coefficients, critical for pharmacokinetic profiling .
- pKa calculation : ADMET Predictor or ACD/Labs to determine protonation states under physiological conditions .
Q. Data Contradiction Analysis
Q. Why might cytotoxicity data vary between studies using structurally similar fluorinated cyclopropanamines?
- Methodological Answer : Variations arise from:
- Cell line heterogeneity : For example, FaDu (hypopharyngeal) vs. HeLa cells may exhibit differential sensitivity due to ABC transporter expression .
- Compound stability : Hydrolysis of the cyclopropane ring under assay conditions (e.g., prolonged incubation in serum-containing media) can reduce efficacy .
- Dose-response curve fitting : Use nonlinear regression (e.g., GraphPad Prism) with ≥10 data points to improve IC₅₀ accuracy .
Q. Safety and Handling
Q. What safety protocols are essential when handling this compound in vitro?
- Methodological Answer : Follow:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (P305+351+338) .
- Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation of fine particles (P261) .
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal, adhering to local regulations .
Properties
Molecular Formula |
C7H12ClF2N |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(3,3-difluorocyclobutyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-5(4-7)6(10)1-2-6;/h5H,1-4,10H2;1H |
InChI Key |
LXCALEDFGOIDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2CC(C2)(F)F)N.Cl |
Origin of Product |
United States |
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